3-O-Galloylmucic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

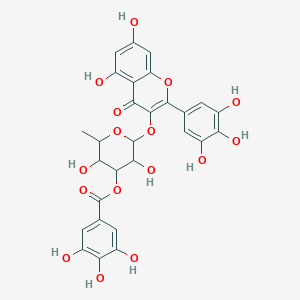

3-O-Galloylmucic acid is a chemical compound with the molecular formula C28H24O16 and a molecular weight of 616.48 g/mol . It is a derivative of mucic acid, where a galloyl group is attached to the third position of the mucic acid molecule. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Galloylmucic acid typically involves the esterification of mucic acid with gallic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-O-Galloylmucic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the galloyl group to its corresponding alcohol.

Substitution: The galloyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

3-O-Galloylmucic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 3-O-Galloylmucic acid involves its interaction with various molecular targets and pathways. The galloyl group is known to interact with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of certain enzymes, reduction of oxidative stress, and modulation of signaling pathways involved in inflammation and cancer .

Comparaison Avec Des Composés Similaires

Gallic Acid: A simpler compound with similar antioxidant properties.

Mucic Acid: The parent compound without the galloyl group.

Epigallocatechin Gallate: A compound with a similar galloyl group but different overall structure.

Uniqueness: 3-O-Galloylmucic acid is unique due to its specific structure, which combines the properties of both mucic acid and gallic acid. This combination results in enhanced bioactivity and a broader range of applications compared to its individual components .

Activité Biologique

3-O-Galloylmucic acid is a polyphenolic compound derived from the structural modification of mucic acid with a galloyl group. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antiviral properties. The following sections will delve into the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

This compound can be described by its chemical formula C13H14O12 and is categorized under biochemical compounds derived from plant extracts. The presence of the galloyl moiety is significant as it enhances the biological activity of the base mucic acid structure.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various chronic diseases.

- ORAC Assays : Studies have utilized Oxygen Radical Absorbance Capacity (ORAC) assays to measure the antioxidant capacity of this compound. Higher ORAC values correlate with greater antioxidant activity, suggesting its potential as a natural antioxidant in food and pharmaceutical applications .

Antiviral Properties

Recent studies have highlighted the antiviral effects of gallic acid derivatives, including this compound, particularly against coronaviruses such as SARS-CoV-2.

- Mechanism of Action : The antiviral activity is believed to stem from the ability of these compounds to inhibit viral replication and entry into host cells. A patent study indicated that gallic acid derivatives showed significant efficacy against various coronaviruses, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. Inflammation is a key player in many diseases, including autoimmune disorders and chronic inflammatory conditions.

- In Vitro Studies : Cell culture studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation .

Case Studies

- Study on Emblica officinalis : A detailed analysis of the phytochemical composition of Emblica officinalis (Amla) fruit revealed that mucic acid derivatives, including this compound, contribute significantly to its antioxidant and anti-inflammatory effects. The study utilized HPLC and LC-MS techniques to isolate and characterize these compounds, establishing their potential health benefits .

- Antiviral Activity Against Coronaviruses : A comprehensive study focused on the antiviral effects of gallic acid derivatives found that compounds like this compound could inhibit viral entry and replication in vitro. This highlights its potential use in developing therapeutic agents against viral infections .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOPFKRXJRLLGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.